molecular formula C23H28N2O4 B5073884 ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No.: B5073884
M. Wt: 396.5 g/mol
InChI Key: YUPDEXXKPRWOJY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridinium group, a carbonyl group, and a piperidine ring. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Piperidine is a common motif in many pharmaceuticals and natural products, and carbonyl groups are key in many biological reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridinium group could potentially be introduced through a reaction with a pyridine derivative . The piperidine ring could be formed through a cyclization reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction . The pyridinium group could participate in various substitution or elimination reactions .

Properties

IUPAC Name

ethyl 1-(1-oxidopyridin-1-ium-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-2-29-22(27)23(12-6-10-19-8-4-3-5-9-19)13-16-24(17-14-23)21(26)20-11-7-15-25(28)18-20/h3-5,7-9,11,15,18H,2,6,10,12-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPDEXXKPRWOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C[N+](=CC=C2)[O-])CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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